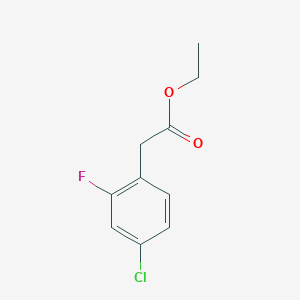

Ethyl 4-chloro-2-fluorophenylacetate

Vue d'ensemble

Description

Ethyl 4-chloro-2-fluorophenylacetate is an organic compound with the molecular formula C10H10ClFO2 It is an ester derived from 4-chloro-2-fluorophenylacetic acid and ethanol

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 4-chloro-2-fluorophenylacetate can be synthesized through the esterification of 4-chloro-2-fluorophenylacetic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and other advanced technologies may be employed to scale up the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-chloro-2-fluorophenylacetate can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to 4-chloro-2-fluorophenylacetic acid and ethanol in the presence of an acid or base.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom in the aromatic ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride or other strong reducing agents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Hydrolysis: 4-chloro-2-fluorophenylacetic acid and ethanol.

Reduction: 4-chloro-2-fluorophenylethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Ethyl 4-chloro-2-fluorophenylacetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of ethyl 4-chloro-2-fluorophenylacetate depends on its specific application. In general, the ester group can undergo hydrolysis to release the active acid form, which may interact with biological targets. The chlorine and fluorine atoms in the aromatic ring can influence the compound’s reactivity and binding affinity to various molecular targets.

Comparaison Avec Des Composés Similaires

Ethyl 4-chloro-2-fluorophenylacetate can be compared with other similar esters such as:

Ethyl 4-chlorophenylacetate: Lacks the fluorine atom, which may affect its reactivity and biological activity.

Ethyl 2-fluorophenylacetate: Lacks the chlorine atom, leading to different chemical and biological properties.

Ethyl 4-bromo-2-fluorophenylacetate:

The presence of both chlorine and fluorine atoms in this compound makes it unique and potentially more versatile in various chemical and biological contexts.

Activité Biologique

Ethyl 4-chloro-2-fluorophenylacetate is a compound of significant interest in the fields of chemistry and biology due to its potential applications in drug development and biochemical research. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound, with the chemical formula , is characterized by the presence of chlorine and fluorine atoms on the aromatic ring, which influence its reactivity and biological interactions. The compound can undergo hydrolysis to yield 4-chloro-2-fluorophenylacetic acid and ethanol, which may be responsible for its biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

- Enzyme Interaction : The compound can bind to cytochrome P450 enzymes, which are essential for drug metabolism. This interaction can lead to either inhibition or activation of these enzymes, affecting drug efficacy and toxicity.

- Cell Signaling Modulation : It has been shown to modulate cell signaling pathways, influencing gene expression related to oxidative stress response and apoptosis. This modulation can alter cell proliferation and survival rates in specific cell lines.

- Metabolic Pathways : this compound is metabolized by cytochrome P450 enzymes, leading to various metabolic transformations that may affect its bioavailability and biological activity.

In Vitro Studies

Research has demonstrated that this compound exhibits varying degrees of cytotoxicity against different human tumor cell lines. A study assessed its effects on prostate (DU145) and leukemic (K562) cancer cells, revealing significant cytotoxic activity that correlates with the nature and position of substituents on the aromatic rings .

| Compound | Cell Line | Cytotoxicity |

|---|---|---|

| This compound | DU145 | Moderate |

| This compound | K562 | Significant |

In Vivo Studies

In animal models, dosage-dependent effects have been observed. Lower doses may enhance metabolic activity or improve stress responses, while higher doses can lead to adverse effects such as liver damage and oxidative stress. These findings underscore the importance of dosage optimization in therapeutic applications.

Case Studies

- Cancer Therapeutics : In studies focusing on anti-cancer properties, this compound was evaluated for its ability to inhibit tumor growth in xenograft models. The results indicated a reduction in tumor size compared to control groups, suggesting potential as a therapeutic agent .

- Enzyme Inhibition : A study investigated the compound's role as an enzyme inhibitor in metabolic pathways involving drug metabolism. Results showed that it could effectively inhibit certain cytochrome P450 isoforms, thereby altering the pharmacokinetics of co-administered drugs.

Propriétés

IUPAC Name |

ethyl 2-(4-chloro-2-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO2/c1-2-14-10(13)5-7-3-4-8(11)6-9(7)12/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNWCPRLQLHLRLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403862 | |

| Record name | ethyl 4-chloro-2-fluorophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188424-98-8 | |

| Record name | ethyl 4-chloro-2-fluorophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.